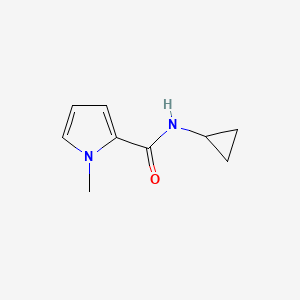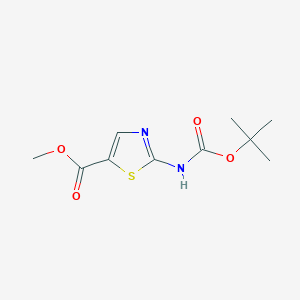
1-(ピペリジン-4-イル)-1H-1,3-ベンゾジアゾール塩酸塩
概要
説明
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, a series of novel benzamide derivatives were designed and synthesized guided by bioisosterism and pharmacokinetic parameters .Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the specific compound. For example, the linear formula of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is C16H24ClN3O .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific compound and reaction conditions. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is 309.84 .科学的研究の応用
薬理学的用途
1-(ピペリジン-4-イル)-1H-1,3-ベンゾジアゾール塩酸塩を含むピペリジン誘導体は、製薬業界において重要な役割を果たしています。 それらは20種類以上の薬剤クラスに存在し、構造的多様性と生物活性により、創薬において重要な役割を果たしています .
生物活性ピペリジンの合成
この化合物は、さまざまな生物活性ピペリジンの合成における重要な中間体として役立ちます。 これらには、薬物構築のための重要な医薬品ブロックである置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発が含まれます .
NLRP3インフラマソーム阻害
この化合物は、潜在的なNLRP3インフラマソーム阻害剤として特定されています。 それは、炎症反応において重要な役割を果たすNLRP3依存性パイロトーシスとIL-1β放出を阻害できる新しい化学的足場を開発するためのファーマコフォアハイブリッド化戦略で使用されてきました .
抗炎症薬の開発
NLRP3インフラマソーム阻害における役割から、1-(ピペリジン-4-イル)-1H-1,3-ベンゾジアゾール塩酸塩は、新規抗炎症薬の開発のための足場として役立つ可能性があるため、研究されています .
がん研究
ピペリジン誘導体は、がん研究における潜在的な用途について検討されています。 さまざまな生物学的経路を調節する能力により、抗がん剤の開発候補となります .
神経疾患
ピペリジン誘導体の構造的特徴は、神経疾患の治療法の開発に適しています。 中枢神経系受容体との相互作用により、新しい治療アプローチにつながる可能性があります .
創薬とデザイン
この化合物の汎用性の高い構造により、創薬とデザインに使用できます。 それは、薬物動態特性を強化したり、特定の生物学的受容体を標的にしたりするために修飾できます .
計算機による薬物モデリング
1-(ピペリジン-4-イル)-1H-1,3-ベンゾジアゾール塩酸塩は、タンパク質-リガンド相互作用のモデルを構築するための計算シミュレーションで使用されてきました。 これは、結合メカニズムを理解し、より効果的な薬物を設計するのに役立ちます .
作用機序
Target of Action
The compound “1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride” is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Biochemical Pathways
The compound “1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride” may be involved in the activation of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . This interaction is significant as it can modulate the release of pro-inflammatory cytokines such as interleukin-1β. Additionally, the compound has been found to interact with ATPase enzymes, reducing their activity and thereby influencing cellular energy metabolism .
Cellular Effects
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride affects various types of cells and cellular processes. It has been observed to inhibit pyroptosis, a form of programmed cell death, in macrophages . This inhibition is achieved by reducing the release of interleukin-1β and other pro-inflammatory cytokines. The compound also influences cell signaling pathways, particularly those involved in inflammation and immune response. Furthermore, it affects gene expression by modulating the activity of transcription factors involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its binding interactions with specific biomolecules. It binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex . This binding prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of interleukin-1β. Additionally, the compound inhibits ATPase activity, which affects cellular energy metabolism and reduces the availability of ATP for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as ATPase . These interactions can influence the levels of various metabolites and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . The compound can also be found in the nucleus, where it may influence gene expression by modulating the activity of transcription factors . Additionally, post-translational modifications such as phosphorylation can affect its localization and activity within different cellular compartments .
特性
IUPAC Name |
1-piperidin-4-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;/h1-4,9-10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNARRRBAUTZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187174-05-5 | |
| Record name | 1H-Benzimidazole, 1-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187174-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)









![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)